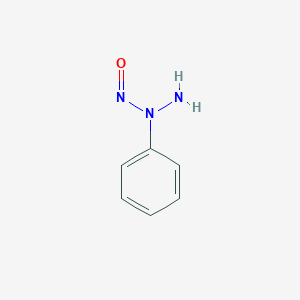

N-Phenylnitrous hydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-amino-N-phenylnitrous amide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-9(8-10)6-4-2-1-3-5-6/h1-5H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEDEEXYWVCQFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(N)N=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558558 | |

| Record name | N-Phenylnitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-01-7 | |

| Record name | N-Phenylnitrous hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for N Phenylnitrous Hydrazide and Its Derivatives

Conventional N-Nitrosation Approaches

Traditional synthetic routes to N-phenylnitrous hydrazide derivatives often rely on N-nitrosation, a fundamental reaction in organic chemistry involving the introduction of a nitroso group (-N=O) onto a nitrogen atom.

Direct Nitrosation of Substituted Anilines

A primary method for synthesizing N-nitrosoaniline derivatives involves the direct nitrosation of the corresponding secondary amines, such as N-alkylanilines. rsc.org This reaction is typically performed by treating the substituted aniline (B41778) with a nitrosating agent. Historically, a combination of sodium nitrite (B80452) (NaNO₂) and a mineral acid like hydrochloric acid (HCl) has been used. rsc.org

More contemporary and efficient methods utilize reagents such as tert-butyl nitrite (TBN). rsc.orgresearchgate.net TBN has been shown to be a versatile reagent that can effectively promote the synthesis of N-nitrosoanilines, often with high yields and under mild or even solvent-free conditions. rsc.orgresearchgate.net Research has demonstrated that TBN can be more efficient than the traditional NaNO₂/HCl system for certain substrates. rsc.org For instance, N-dealkylation followed by N-nitrosation of N-alkyl anilines can be achieved using TBN. researchgate.netresearchgate.net This approach is applicable to a wide range of substrates, including sterically hindered anilines. rsc.org

| Nitrosating Agent | Typical Conditions | Substrates | Key Findings | Citations |

|---|---|---|---|---|

| Sodium Nitrite / Hydrochloric Acid (NaNO₂/HCl) | Aqueous acidic solution | Secondary aryl amines | Traditional, widely used method. | rsc.org |

| tert-Butyl Nitrite (TBN) | Solvent-free or in a solvent, room temperature or 45 °C | N-alkyl anilines, dibenzyl amines, dialkyl amines | High efficiency, mild conditions, suitable for one-pot synthesis from secondary amines. | rsc.orgresearchgate.netresearchgate.net |

Strategies Involving Phenylhydroxylamine and Nitrosating Agents

An alternative pathway involves the use of N-phenylhydroxylamine as a key intermediate. google.comsmolecule.com This strategy is a two-step process that begins with the reduction of nitrobenzene (B124822) to form N-phenylhydroxylamine. google.commdpi.com This reduction can be accomplished using various reducing agents, with zinc dust being a common choice. google.com

In the second step, the synthesized N-phenylhydroxylamine is reacted with a nitrosating agent to yield the N-nitroso derivative. google.comsmolecule.com A notable application of this method is in the synthesis of Cupferron, the ammonium (B1175870) salt of N-nitroso-N-phenylhydroxylamine. google.com In this process, the nitrosation is carried out using a lower alkyl nitrite, such as isopropyl nitrite or amyl nitrite, in the presence of ammonia (B1221849). google.com The entire reaction can be performed in a single pot without isolating the phenylhydroxylamine intermediate. google.com

| Reaction Step | Reagents | Intermediate/Product | Key Features | Citations |

|---|---|---|---|---|

| Step 1: Reduction | Nitrobenzene, Zinc dust, Ammonium chloride | N-Phenylhydroxylamine | Formation of the hydroxylamine (B1172632) intermediate. | google.commdpi.com |

| Step 2: Nitrosation | N-Phenylhydroxylamine, Alkyl nitrite (e.g., Isopropyl nitrite), Ammonia | N-Nitroso-N-phenylhydroxylamine (as ammonium salt, Cupferron) | Can be performed as a one-pot synthesis following the reduction step. | google.com |

Reductive Synthesis Protocols

Reductive methods provide another major avenue for the synthesis of hydrazides, typically starting from N-nitroso compounds where the N-N bond is already established.

Reduction of N-Nitroso Amides to Form this compound

The reduction of N-nitrosamines (or N-nitroso amides) to their corresponding 1,1-disubstituted hydrazines is a classic and well-documented transformation. acs.orgacs.org A variety of reducing agents and conditions have been developed for this purpose.

Common methods include the use of zinc dust in an acid, typically acetic acid. acs.orgacs.org Catalytic hydrogenation over palladium, platinum, or rhodium catalysts is also an effective industrial method, though the yield can be highly dependent on the specific reaction conditions and substrate. acs.orgnih.gov Other reducing agents like lithium aluminum hydride have also been employed. acs.org More recent, metal-free approaches have been developed, such as the use of thiourea (B124793) dioxide (TDO) as a sustainable reductant. researchgate.net TDO facilitates the reduction of aryl-N-nitrosamines to arylhydrazines in good to excellent yields under mild, aqueous conditions. researchgate.net Another effective reagent is sodium dithionite (B78146) (Na₂S₂O₄), which has been used to reduce N-methyl-N-phenylnitrous amide to 1-methyl-1-phenylhydrazine. rsc.org

| Reducing Agent | Typical Conditions | Key Characteristics | Citations |

|---|---|---|---|

| Zinc Dust / Acetic Acid | Acidic solution | One of the oldest and most common methods. | acs.orgacs.orggoogle.com |

| Catalytic Hydrogenation (Pd/C, Pt/C, Rh/C) | Hydrogen gas, metal catalyst | Used for industrial purposes; yields can be variable. | acs.orgnih.gov |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous solvent | A powerful, sometimes useful reducing agent. | acs.org |

| Thiourea Dioxide (TDO) | Aqueous alkaline medium | A sustainable, metal-free option providing good to excellent yields. | researchgate.net |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous methanol | Effective for reducing N-nitroso amides to the corresponding hydrazine (B178648). | rsc.org |

Electrochemical Reduction for N-N Bond Formation

Electrochemical methods represent a greener and more novel approach for synthesizing hydrazines from N-nitroso compounds. ualberta.caualberta.ca This technique utilizes an electric current to drive the reduction, avoiding the need for chemical reducing agents. researchgate.net The electrochemical reduction of N-nitrosamines can be carried out in a simple undivided cell, leading to the formation of the respective hydrazines. ualberta.caualberta.ca

The choice of electrodes and electrolyte is crucial for the success of the reaction. Inexpensive and non-toxic materials like stainless steel cathodes and zinc anodes have been used effectively. ualberta.caualberta.ca The selectivity of the reduction can be enhanced by the choice of electrolyte, with lithium bromide and mildly basic pyridine (B92270) showing improved results. ualberta.caualberta.ca While electrolytic reduction proceeds smoothly for dialkylnitrosamines, yields have been reported to be lower for derivatives bearing aryl substituents under certain conditions. acs.org This methodology is valued for being a mild, scalable, and sustainable strategy for hydrazine synthesis. ualberta.caualberta.ca

Advanced and Novel Synthetic Transformations

The field of organic synthesis continues to evolve, leading to the development of advanced and novel methods for constructing N-N bonds, including those in this compound derivatives. Electrochemical synthesis, in general, is considered a modern and sustainable tool. researchgate.netccspublishing.org.cn Anodic dehydrogenative N-N coupling, for instance, allows for the intramolecular formation of N-N bonds to create heterocyclic structures under mild, oxidant-free conditions. researchgate.netnih.gov

Beyond electrochemistry, novel catalytic systems have emerged. One such system employs a small ring phosphacycle to catalyze the cross-selective reductive coupling of nitroarenes with anilines, using a hydrosilane as the terminal reductant to form unsymmetrical hydrazines. organic-chemistry.org Another advanced method involves a nickel-catalyzed N-N cross-coupling reaction between O-benzoylated hydroxamates and a broad range of amines to produce hydrazides. organic-chemistry.org These cutting-edge transformations offer new levels of efficiency, selectivity, and functional group tolerance, expanding the toolkit for synthesizing complex hydrazine derivatives. organic-chemistry.orgorganic-chemistry.org

Photocatalyzed Synthetic Routes to this compound Analogues

Photocatalysis has emerged as a powerful methodology for the synthesis of complex molecules under mild conditions, and its application to the formation of hydrazine derivatives has yielded several innovative routes to analogues of this compound. These methods often rely on the generation of reactive radical intermediates through visible-light-mediated single electron transfer (SET) processes.

One notable strategy involves the generation of aminium radical cations from N-nitrosoamines through visible-light excitation. In a one-pot tandem sequence, secondary amines can undergo N-nitrosation, and the resulting N-nitrosoamine is subjected to visible-light-promoted photoaddition to alkenes, yielding α-amino oxime derivatives. This method effectively functionalizes the N-nitroso group, providing a pathway to complex hydrazide analogues. acs.org

Another significant approach is the photocatalytic generation of nitrogen-centered radicals from N-nitrosamines for subsequent C-H functionalization. For instance, N-nitrosamines can serve as precursors to amidyl radicals in the presence of a photocatalyst. These radicals can then participate in C-H amidation of (hetero)arenes, offering a direct method for creating substituted N-aryl hydrazide structures. bohrium.comrsc.org Similarly, photomediated reactions between N-nitrosamines and alkylboronic esters can lead to alkylated or nitrosoalkylated N-heteroaromatics without the need for an external photocatalyst, expanding the scope for late-stage functionalization. rsc.org

Furthermore, the synthesis of hydrazine derivatives can be achieved through the photocatalyzed radical decarboxylative hydrazination of carboxylic acids. Using inexpensive cerium photocatalysts, unactivated carboxylic acids react with azodicarboxylates to form various hydrazine derivatives efficiently. rsc.org This method provides a novel entry to hydrazine-containing compounds, which are precursors or analogues to this compound. rsc.org

A summary of representative photocatalytic methods is presented in the table below.

| Precursors | Reagents/Catalyst | Light Source | Product Type | Ref |

| Secondary Amines, Alkenes | o-NQ, Aerobic Oxidation | Visible Light (453 nm) | α-Amino Oxime Derivatives | acs.org |

| N-Nitrosamines, (Hetero)arenes | Photocatalyst | Visible Light | N-Aryl Hydrazide Analogues | bohrium.com |

| N-Nitrosamines, Alkylboronic Esters | None (Photomediated) | Light | Alkylated/Nitrosoalkylated N-Heteroaromatics | rsc.org |

| Carboxylic Acids, Azodicarboxylates | Cerium Photocatalyst | Visible Light | Hydrazine Derivatives | rsc.org |

Metal-Catalyzed Pathways in this compound Synthesis

Metal catalysis plays a crucial role in the synthesis of this compound and its derivatives, offering efficient and selective methods for the formation of the key N-N bond and subsequent functionalization.

Copper-catalyzed reactions are prominent in the synthesis of related heterocyclic structures. For example, copper(I) and copper(II)-mediated pyrazole (B372694) synthesis can be achieved through a catalytic oxidative N-N bond formation between an imidate and an amine under air. researchgate.net This demonstrates the utility of copper catalysts in facilitating the crucial N-N coupling step. Another strategy involves a metal-catalyzed substitution on a preformed heterocyclic core. For instance, an Ullman reaction can be employed for the N-arylation of pyrazolopyridinone scaffolds, although yields may be modest. nih.gov

Rhodium catalysis has also been successfully applied. A Rh(III)-catalyzed annulation of N-substituted N-phenylnitrous amides with internal alkynes allows for the construction of N-alkyl indoles. researchgate.net This process is notable for proceeding without the need for an external oxidant or additive, highlighting the efficiency of the rhodium catalyst. researchgate.net

Palladium catalysts are also effective. Nanocrystalline Magnesium Oxide-stabilized Palladium(0) has been developed as a heterogeneous catalyst for the reduction of nitro groups under mild conditions, a common transformation in the synthesis of precursors for hydrazide derivatives. riken.jp

The following table summarizes key metal-catalyzed reactions relevant to the synthesis of this compound and its analogues.

| Catalyst System | Reactants | Product Type | Key Transformation | Ref |

| Copper Acetate / Copper Iodide | Arylimidate esters, Amines | Pyrazoles | Oxidative N-N bond formation | researchgate.net |

| RhCp*Cl₂ / CsOAc | N-Phenylnitrous amides, Alkynes | N-Alkyl indoles | C-H activation/Annulation | researchgate.net |

| Pd/C, Pd/Al₂O₃ | Nitro compounds | Amines | Nitro group reduction | riken.jp |

| MgO-stabilized Pd(0) | Aromatic/Aliphatic nitro compounds | Amines | Nitro group reduction | riken.jp |

Synthesis of Substituted this compound Analogues and Their Precursors

The synthesis of substituted this compound analogues often begins with the formation of N-nitrosamine precursors. A standard methodology involves the nitrosylation of corresponding aniline derivatives to afford the desired N-nitrosamines in high yields. researchgate.net These N-nitroso compounds are versatile intermediates for further transformations.

One common pathway to create substituted hydrazines is through the electrochemical reduction of N-nitrosamines. This method can be performed in an undivided cell using inexpensive electrodes like stainless steel and zinc. researchgate.net The resulting hydrazines can then undergo intramolecular ring closure to form various heterocyclic systems in a one-pot process. researchgate.net The selectivity of this reaction can be enhanced by using specific electrolytes such as lithium bromide in the presence of a mild base like pyridine. researchgate.net This electrochemical approach tolerates a range of functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents. researchgate.net

Transnitrosation reactions offer another route to functionalized precursors. A novel reagent, NO-1, has been developed for the efficient transnitrosation of various substrates, including sulfonamides, under mild conditions. sut.ac.th This allows for the synthesis of N-nitrososulfonamides, which can be further elaborated. The general procedure for the ipso-nitrosation of aryl boronic acids using NO-1 in dichloromethane (B109758) also provides a direct route to nitroso-functionalized aromatic precursors. sut.ac.th

The synthesis of specific substituted analogues, such as N-hexyl-N-phenylnitrous amide, has been achieved by employing general procedures involving the reaction of the corresponding N-alkylaniline with a nitrosating agent, affording the product in high yield. sut.ac.th

A summary of synthetic methods for precursors and substituted analogues is provided below.

| Starting Material | Reagents/Conditions | Product | Key Feature | Ref |

| Aniline Derivatives | Standard Nitrosylation | N-Nitrosamines | High yield precursor synthesis | researchgate.net |

| N-Nitrosamines | Electrochemical Reduction (Stainless Steel Cathode, Zinc Anode) | Substituted Hydrazines/Heterocycles | Regioselective, one-pot synthesis | researchgate.net |

| Aryl Boronic Acids | NO-1, Dichloromethane | ipso-Nitrosated Arenes | Mild transnitrosation | sut.ac.th |

| N-Hexylaniline | General Procedure D | N-hexyl-N-phenylnitrous amide | Synthesis of specific alkyl-substituted analogue | sut.ac.th |

Mechanistic Insights into the Reactivity of N Phenylnitrous Hydrazide

Decomposition Mechanisms and By-product Formation

The stability of N-Phenylnitrous hydrazide is a key factor in its chemical behavior, with decomposition proceeding through various pathways depending on the energy input. These pathways involve both the cleavage and rearrangement of its chemical structure, leading to a variety of by-products.

Thermal and Photolytic Degradation Pathways

While specific studies on the thermal decomposition of this compound are not extensively detailed in the available literature, the general behavior of N-nitrosamines suggests that thermal stress can lead to the homolytic cleavage of the N-N bond.

Photolytic degradation of N-nitrosamines, however, is more extensively studied. The photolysis of N-nitrosamines in solution is known to proceed via homolytic scission of the N-N bond, generating an aminium radical and a nitric oxide radical. acs.org This process is influenced by the pH of the solution, with the rate of decomposition often increasing in acidic conditions. acs.org For this compound, this would involve the formation of a phenylhydrazinyl radical and a nitroso radical. The quantum yield of decomposition for many N-nitrosamines is significant, indicating an efficient photochemical process. acs.org

Fragmentation and Rearrangement Processes

Upon decomposition, this compound can undergo various fragmentation and rearrangement processes. Mass spectrometry studies of N-nitrosamines reveal characteristic fragmentation patterns, which can provide insights into potential degradation pathways. A common fragmentation pathway for aliphatic nitrosamines involves the loss of an OH radical. nih.gov In the case of this compound, fragmentation could lead to the formation of a phenyl radical and other nitrogen-containing species.

Rearrangement reactions are also possible. For instance, diaryl N-nitrosamines are known to undergo the Fischer-Hepp rearrangement, which involves the migration of the nitroso group to the phenyl ring under acidic conditions. usp.orgnih.gov While this compound is not a diaryl nitrosamine, the potential for rearrangement of the nitroso group under certain conditions cannot be entirely ruled out and warrants further investigation.

N-Nitrosation and Transnitrosation Reaction Dynamics

The formation of this compound itself is a result of the N-nitrosation of phenylhydrazine (B124118). This reaction is typically carried out using a nitrosating agent such as nitrous acid. The mechanism involves the electrophilic attack of the nitrosonium ion (NO+) on the nitrogen atom of the hydrazine (B178648). wikipedia.orgresearchgate.net The reaction between nitrous acid and phenylhydrazine is considered a standard N-nitrosation reaction and is believed to proceed through an N-nitroso intermediate. rsc.orgrsc.org

Radical Chemistry and Intermediate Generation from this compound

This compound is a potential source of various radical intermediates. The photolytic cleavage of the N-N bond, as mentioned earlier, directly leads to the formation of a phenylhydrazinyl radical and a nitric oxide radical. acs.org

Furthermore, studies on the oxidation of phenylhydrazine have shown that it can lead to the production of phenyl radicals. nih.gov Given that this compound is a derivative of phenylhydrazine, it is plausible that under oxidative conditions, it could also generate phenyl radicals. The generation of aryl radicals from aryl hydrazines has been demonstrated using catalytic iodine in the air. researchgate.net These highly reactive phenyl radicals can then participate in a variety of subsequent reactions. researchgate.net The free radical-mediated activation of hydrazine derivatives is a known phenomenon, and these reactive intermediates have been implicated in various chemical and biological processes. nih.gov

Nucleophilic and Electrophilic Reactions Involving the this compound Moiety

The reactivity of the this compound moiety can be characterized by both nucleophilic and electrophilic interactions. N-Nitrosamines are generally considered to be weakly electrophilic at the nitroso-nitrogen atom. nih.gov This electrophilicity allows for nucleophilic attack at this position. For example, organolithium and Grignard reagents can attack the nitroso-nitrogen of N-nitrosamines. nih.gov

On the other hand, the presence of lone pairs of electrons on the nitrogen atoms also allows for potential nucleophilic behavior. While specific examples of this compound acting as a nucleophile are not well-documented, the general reactivity of hydrazines suggests that the amino group could exhibit nucleophilic properties. The possibility of vicarious nucleophilic substitution, a reaction where a hydrogen atom in an electron-deficient aromatic ring is replaced by a nucleophile, has been observed in nitroaromatics and could be a potential, though unconfirmed, reaction pathway for related compounds. organic-chemistry.org

Reactivity with Organometallic Species and Other Reagents

This compound, as an N-nitrosamine, is expected to react with certain organometallic reagents. The electrophilic nature of the nitroso-nitrogen makes it susceptible to attack by strong nucleophiles such as organolithium and Grignard reagents. nih.gov The reaction with Grignard reagents can lead to the formation of N-phenyl hydrazine derivatives through a formal reduction. nih.gov For instance, the reaction of diethylnitrosoamine with phenylmagnesium bromide results in the formation of α,α-diethyl-β-phenylhydrazine. acs.org

The reaction of nitrosoarenes with vinyl Grignard reagents has also been studied, which proceeds via an initial attack at the oxygen atoms of the nitro group, followed by reduction to the nitrosoarene. The nitroso derivative can then undergo further reactions. researcher.life This suggests that the nitroso group in this compound could be a site of reactivity with such organometallic compounds.

Spectroscopic and Analytical Characterization for Structural Research of N Phenylnitrous Hydrazide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms, which is fundamental to the structural analysis of N-Phenylnitrous hydrazide.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the phenyl group and the N-H proton of the hydrazide moiety. The aromatic protons typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring. The exact chemical shifts and splitting patterns of these aromatic protons would provide information about their relative positions on the ring. The N-H proton is expected to produce a signal that can vary in chemical shift depending on the solvent and concentration, but it is typically observed as a broader signal.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 7.0 - 8.0 | Multiplet |

| Hydrazide N-H | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of structurally similar phenylhydrazine (B124118) derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. In the case of this compound, the ¹³C NMR spectrum would display signals corresponding to the six carbon atoms of the phenyl group. The carbon atom attached to the nitrogen (ipso-carbon) is expected to have a chemical shift in the range of 140-150 ppm. The other aromatic carbons would resonate at lower chemical shifts, typically between 110 and 130 ppm. The precise chemical shifts help in confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C-N (ipso) | 140 - 150 |

| Aromatic C-H | 110 - 130 |

Note: These are estimated chemical shift ranges based on data from analogous compounds. chemicalbook.com Experimental verification is necessary for precise assignment.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound is anticipated to exhibit characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the hydrazide group. The C-H stretching vibrations of the aromatic ring are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the phenyl ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region. Furthermore, the N-N and N=O stretching vibrations would produce signals in the fingerprint region of the spectrum, providing further evidence for the compound's structure. For instance, phenylhydrazones, which are structurally related, show characteristic C=N and N-H stretching frequencies that aid in their identification. researchgate.net

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N=O Stretch | ~1500 - 1600 |

| N-N Stretch | ~1100 - 1250 |

Note: The predicted ranges are based on typical vibrational frequencies for these functional groups observed in similar molecules.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. For this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 137.14 g/mol . nih.govmanasalifesciences.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways for this compound could involve the loss of the nitroso group (NO), the amino group (NH₂), or cleavage of the N-N bond, leading to characteristic fragment ions. For instance, the mass spectrum of the related compound phenylhydrazine shows a prominent molecular ion peak and distinct fragmentation patterns that are used for its identification. nist.gov

Advanced Analytical Method Development for this compound Quantification in Research Contexts

In research contexts, particularly in studies involving its use in method development and validation for pharmaceutical analysis, the accurate quantification of this compound is crucial. manasalifesciences.comchemwhat.com Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for this purpose due to their high sensitivity and selectivity.

Developing a robust HPLC method would involve optimizing parameters such as the stationary phase (e.g., a C18 column), the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water or a buffer), and the detector wavelength for UV-Vis detection. For trace-level quantification, LC-MS or LC-MS/MS would be the method of choice. d-nb.inforesearchgate.net These techniques combine the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, allowing for the detection and quantification of this compound even in complex matrices. nih.govlcms.cz The development of such methods is essential for quality control and for understanding the kinetics and mechanisms of reactions in which this compound is involved.

Applications of N Phenylnitrous Hydrazide in Chemical Research and Process Studies

Role as a Synthetic Intermediate for Complex Molecules

While extensive research on the direct use of N-Phenylnitrous hydrazide as a synthetic intermediate is not widely documented in publicly available literature, its structure as a substituted hydrazine (B178648) suggests its potential as a precursor in the synthesis of more complex molecules, particularly those containing nitrogen.

Precursor in the Synthesis of Hydrazine Derivatives

Hydrazine and its derivatives are fundamental building blocks in organic synthesis, valued for their nucleophilicity and their role in forming nitrogen-nitrogen bonds. Although direct synthetic routes starting from this compound to other hydrazine derivatives are not extensively detailed in prominent research, the inherent reactivity of the hydrazine moiety suggests its potential in this capacity. The presence of the nitroso group introduces a unique electronic and steric environment that could be exploited for selective transformations.

Building Block for Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. mdpi.comresearchgate.netnih.gov The synthesis of these ring systems often relies on precursors containing nitrogen functionalities. The structure of this compound, incorporating a phenyl ring and a hydrazine-related moiety, presents it as a potential candidate for the construction of certain heterocyclic scaffolds. For instance, substituted hydrazines are known to be key precursors in the synthesis of various five- and six-membered heterocycles such as pyrazoles, indazoles, and pyridazines. While specific examples utilizing this compound are not readily found, the fundamental principles of heterocyclic synthesis suggest its potential utility in this area.

Method Development for Impurity Profiling in Synthetic Processes

The identification and quantification of impurities are critical aspects of chemical process development, particularly in the pharmaceutical industry. The development of robust analytical methods is essential to ensure the purity, safety, and efficacy of manufactured chemical substances.

Chromatographic Methodologies for Isolation and Detection

Chromatographic techniques are the cornerstone of impurity profiling due to their high resolving power. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) would be a primary analytical tool. A typical HPLC method for the analysis of a moderately polar, UV-active compound like this compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a buffer to control pH.

Table 1: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) could also be considered, particularly for volatile impurities in a sample containing this compound. However, the thermal stability of this compound would need to be evaluated to prevent on-column degradation.

Spectroscopic Techniques for Trace Analysis in Chemical Mixtures

Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of trace impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be fundamental for the structural confirmation of this compound and the identification of any structurally related impurities. The chemical shifts and coupling constants of the aromatic protons and any protons associated with the hydrazide moiety would provide a unique fingerprint of the molecule.

Mass Spectrometry (MS) : Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for detecting and identifying impurities at very low levels. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern would provide valuable structural information for both the main compound and any co-eluting impurities. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the functional groups present in this compound, such as N-H, N=O, and C-N bonds, as well as the aromatic C-H and C=C stretching vibrations. This can be useful for confirming the identity of the compound and for detecting impurities with different functional groups.

Utilization as a Reference Standard in Chemical Analytical Research

One of the most well-defined applications of this compound is its use as a reference standard in analytical chemistry. manasalifesciences.comchemwhat.com Reference standards are highly purified compounds used as a benchmark for the identification and quantification of a substance in a sample.

This compound is specifically mentioned as a reference standard in the context of the commercial production of the non-steroidal anti-inflammatory drug (NSAID) Etodolac. manasalifesciences.comchemwhat.com In this application, a small, highly pure amount of this compound is used to:

Develop and validate analytical methods : To ensure that the analytical methods used for quality control can accurately and reliably detect and quantify this compound if it were present as an impurity in the final drug product or in intermediate stages of the synthesis.

Quality Control (QC) applications : In routine quality control testing of Etodolac, the analytical method would be used to confirm that the level of this compound is below a specified limit.

Support Abbreviated New Drug Applications (ANDA) : When generic drug manufacturers seek approval for their version of Etodolac, they must demonstrate that their product is bioequivalent to the original and meets all quality and purity standards. This includes the control of potential impurities like this compound. chemwhat.com

The availability of this compound as a certified reference material, often with a certificate of analysis detailing its purity and characterization data, is crucial for these regulatory and quality assurance purposes. manasalifesciences.comchemwhat.com

Q & A

Q. What safety protocols are essential for handling hydrazides in toxicological studies?

- Hydrazides like maleic hydrazide induce renal toxicity and carcinogenicity in murine models. Use PPE (gloves, masks) and fume hoods during synthesis. Monitor biomarkers (e.g., serum creatinine, urea) in vivo to assess organ toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.